2,3,4'-Trichlorobiphenyl
Overview
Description
2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with three chlorine atoms attached at the 2, 3, and 4’ positions. PCBs are a group of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
2,3,4’-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
It is known that the compound can disrupt the functions of the endocrine (hormone) system . It also has the potential to affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The most common health effects of PCBs, including 2,3,4’-Trichlorobiphenyl, are skin conditions such as chloracne and rashes . Chronic exposure has also been shown to cause liver, stomach, and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction .
Action Environment
The action, efficacy, and stability of 2,3,4’-Trichlorobiphenyl can be influenced by various environmental factors. For instance, the compound’s persistence in the environment can lead to bioaccumulation in animal tissue and biomagnification in food chains . This can result in long-term exposure and potential health effects in humans and wildlife.
Biochemical Analysis
Biochemical Properties
2,3,4’-Trichlorobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Cellular Effects
2,3,4’-Trichlorobiphenyl has been found to have potent mutagenic effects in mammalian cells, with human CYP2E1 being a major activating enzyme . It has also been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
The mechanism of action of 2,3,4’-Trichlorobiphenyl varies with the specific PCB. Dioxin-like PCBs like 2,3,4’-Trichlorobiphenyl bind to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,3,4’-Trichlorobiphenyl has been found to undergo partial dechlorination to form dichlorinated monohydroxylated metabolites . Additionally, it has been found that the atmospheric oxidation mechanism initiated by OH radicals can degrade 2,3,4’-Trichlorobiphenyl .
Metabolic Pathways
The metabolic pathways of 2,3,4’-Trichlorobiphenyl involve the action of enzymes such as CYP2E1 . It has been found to undergo partial dechlorination to form dichlorinated monohydroxylated metabolites .
Transport and Distribution
2,3,4’-Trichlorobiphenyl is known to be transported and distributed within cells and tissues . It is a hydrophobic compound and is more likely to migrate and accumulate in soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4’-Trichlorobiphenyl typically involves the palladium-catalyzed cross-coupling reaction of 4-chlorobenzene boronic acid with 2,3-dichlorobromobenzene . This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
Industrial production methods for PCBs, including 2,3,4’-Trichlorobiphenyl, often involve the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination and the specific positions of chlorine atoms can be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .
Chemical Reactions Analysis
Types of Reactions
2,3,4’-Trichlorobiphenyl undergoes various chemical reactions, including:
Substitution: Halogen exchange reactions where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2) under atmospheric conditions.
Reduction: Palladium nanoparticles on carbon nanotubes in methanol/water solution.
Substitution: Various halogenating agents and catalysts under controlled laboratory conditions.
Major Products Formed
Scientific Research Applications
2,3,4’-Trichlorobiphenyl has several scientific research applications, including:
Environmental Studies: Used as a model compound to study the environmental fate and degradation of PCBs.
Toxicology: Investigated for its toxic effects on living organisms and its role as an endocrine disruptor.
Analytical Chemistry: Employed as a reference material in the development of analytical methods for detecting and quantifying PCBs in environmental samples.
Material Science: Utilized in the synthesis of functionalized nanoparticles for sensing applications.
Comparison with Similar Compounds
2,3,4’-Trichlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:
2,3’,4’-Trichlorobiphenyl: Another trichlorinated biphenyl with chlorine atoms at different positions.
2,4,4’-Trichlorobiphenyl: A trichlorinated biphenyl with chlorine atoms at the 2, 4, and 4’ positions.
2,3,3’-Trichlorobiphenyl: A trichlorinated biphenyl with chlorine atoms at the 2, 3, and 3’ positions.
The uniqueness of 2,3,4’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Properties
IUPAC Name |
1,2-dichloro-3-(4-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHWQAHZKUPENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7091549 | |
Record name | 2,3,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-85-8 | |
Record name | 2,3,4′-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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